

GSK126 Binding Affinity to EZH2: A Technical Guide

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Compound of Interest			
Compound Name:	GSK126		
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This in-depth technical guide provides a comprehensive overview of the binding affinity of **GSK126**, a potent and highly selective small-molecule inhibitor, to its target, the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document consolidates key quantitative data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

GSK126 is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the SAM pocket of EZH2, **GSK126** effectively blocks the transfer of methyl groups to Histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27 trimethylation (H3K27me3), reactivation of silenced PRC2 target genes, and subsequent anti-proliferative effects in various cancer models, particularly those with EZH2-activating mutations.

Quantitative Binding Affinity Data

The binding affinity of **GSK126** to EZH2 has been characterized by multiple parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of **GSK126** for EZH2 over other methyltransferases, including the closely related EZH1.



Parameter	Value	Target Enzyme	Notes
Ki	~0.5 nM	EZH2	
Ki	93 pM	EZH2	
Кі арр	0.5 - 3 nM	Wild-type and mutant EZH2	Competitive with S-adenosyl-methionine (SAM).
IC50	9.9 nM	EZH2	
IC50	680 nM	EZH1	Demonstrates >150- fold selectivity for EZH2 over EZH1.
Selectivity	>1000-fold	Over 20 other human methyltransferases	

Experimental Protocols

The determination of **GSK126**'s binding affinity to EZH2 typically involves in vitro biochemical assays that measure the enzymatic activity of the PRC2 complex. The following is a detailed methodology synthesized from published research.

Reagents and Materials

- Enzyme: Recombinant human PRC2 complex (five-member complex consisting of EZH2, EED, SUZ12, AEBP2, and RbAp48). Both wild-type and mutant forms of EZH2 (e.g., Y641N, A677G) can be used.
- Substrate: Biotinylated histone H3 peptides (e.g., residues 21-44) with varying methylation states at lysine 27 (H3K27me0, H3K27me1, H3K27me2). The choice of substrate depends on the EZH2 variant being tested (wild-type prefers H3K27me0, while Y641 mutants prefer H3K27me2).
- Cofactor: S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) or unlabeled SAM.
- Inhibitor: GSK126 dissolved in dimethyl sulfoxide (DMSO).



- Assay Buffer: Typically contains Tris-HCl (pH 8.0), NaCl, DTT, and a detergent like Tween-20 or Triton X-100.
- Detection Reagents: Scintillation proximity assay (SPA) beads, filter plates, or reagents for fluorescence-based detection methods (e.g., TR-FRET).

EZH2 Histone Methyltransferase (HMT) Assay Protocol

This protocol outlines a typical radiometric assay to determine the IC50 of GSK126.

- Compound Preparation: A serial dilution of GSK126 is prepared in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).
- Reaction Mixture Preparation: The reaction mixture is prepared in the assay buffer containing the PRC2 complex and the appropriate histone H3 peptide substrate.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of [3H]-SAM.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
- Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., excess unlabeled SAM or a solution containing EDTA).
- Detection of Methylation:
 - SPA-based detection: If using biotinylated peptide and streptavidin-coated SPA beads, the
 beads are added to the quenched reaction. The proximity of the radiolabeled methyl group
 on the peptide to the scintillant in the beads generates a light signal that is proportional to
 the enzyme activity.
 - Filter-binding assay: The reaction mixture is transferred to a filter plate that captures the peptide substrate. Unincorporated [³H]-SAM is washed away, and the radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to a DMSO control (no inhibitor). The IC50 value is then calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

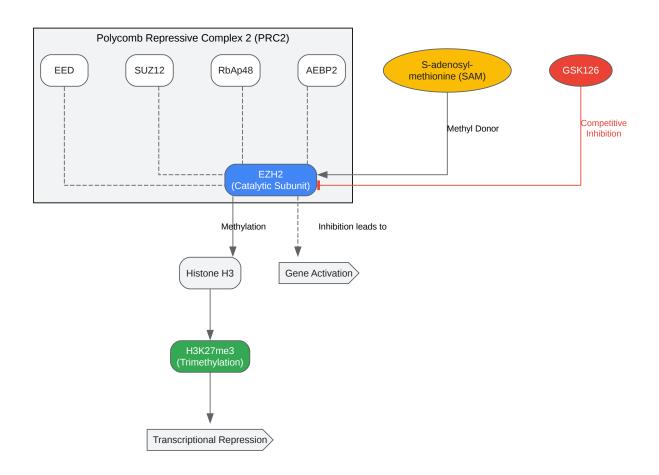


Determination of Ki

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive with SAM), the HMT assay is performed with varying concentrations of both **GSK126** and SAM. The data are then analyzed using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.

Visualizations Signaling Pathway of EZH2 Inhibition by GSK126





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Caption: Mechanism of EZH2 inhibition by **GSK126**.

Experimental Workflow for EZH2 Binding Affinity Assay





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Caption: Workflow for determining **GSK126** binding affinity.

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